5-Methyl-N-phenyl-2-1H-pyridone-d5, also known as Pirfenidone-d5, is a deuterated derivative of Pirfenidone, a compound primarily used in the treatment of idiopathic pulmonary fibrosis. The introduction of deuterium in the molecule enhances its stability and allows for more accurate analytical studies, particularly in pharmacokinetics and metabolic pathways. This compound serves as an internal standard in mass spectrometry applications, facilitating the quantification of Pirfenidone in biological samples.
Pirfenidone-d5 is synthesized from its non-deuterated counterpart, Pirfenidone, which has been extensively studied and utilized in clinical settings. The original compound is derived from 5-methyl-2-pyridone and various phenyl derivatives through several chemical reactions.
Pirfenidone-d5 falls under the category of pharmaceutical compounds with anti-fibrotic properties. It is classified as a pyridine derivative and is recognized for its role in the treatment of pulmonary diseases.
The synthesis of Pirfenidone-d5 involves several key steps, often utilizing methodologies similar to those employed for the synthesis of Pirfenidone. A common route includes the coupling of 5-methyl-2-pyridone with bromobenzene in the presence of a cuprous oxide catalyst. This reaction typically occurs in an organic solvent such as dimethylformamide at elevated temperatures (around 100 °C) to facilitate the formation of the desired product.
Pirfenidone-d5 maintains the core structure of Pirfenidone with the addition of deuterium atoms. Its molecular formula is , indicating five deuterium substitutions on the methyl group.
Pirfenidone-d5 can undergo various chemical reactions characteristic of pyridine derivatives, including:
The reactions involving Pirfenidone-d5 are influenced by factors such as temperature, solvent choice, and reaction time, which can significantly affect yield and purity.
Pirfenidone exerts its therapeutic effects primarily through modulation of fibroblast activity and inhibition of transforming growth factor-beta signaling pathways. The mechanism involves:
Studies indicate that Pirfenidone influences key fibrotic markers such as alpha-smooth muscle actin and collagen deposition, thereby attenuating fibrosis progression.
Analytical techniques such as high-performance liquid chromatography and mass spectrometry are commonly employed to assess purity and concentration levels during synthesis and application studies.
Pirfenidone-d5 serves primarily as an internal standard in analytical chemistry for quantifying Pirfenidone levels in biological samples via gas chromatography or liquid chromatography coupled with mass spectrometry. Its role is crucial in pharmacokinetic studies that seek to understand the metabolism and distribution of Pirfenidone within biological systems.
5-Methyl-N-phenyl-2-1H-pyridone-d5 (Pirfenidone-d5) is a deuterium-enriched analog of the antifibrotic agent Pirfenidone, specifically engineered with five deuterium atoms replacing hydrogen at the phenyl ring positions. Its molecular formula is C₁₂H₆D₅NO (molecular weight: 190.25 g/mol), featuring a conserved pyridone core but with strategically placed deuterium atoms that significantly alter its physicochemical properties [1] [2]. The compound's structural identity is confirmed through:
Deuteration at the phenyl ring enhances the carbon-deuterium (C-D) bond strength compared to carbon-hydrogen (C-H) bonds, which reduces the compound's metabolic degradation rate. This isotopic substitution does not alter the primary pharmacological target—primarily TGF-β1 (transforming growth factor beta-1) and PDGF (platelet-derived growth factor) inhibition pathways—but optimizes its utility in tracer studies [5] [10]. The crystalline solid exhibits >95% HPLC purity and stability at -20°C storage conditions [2] [7].
Table 1: Structural and Physicochemical Comparison
Property | Pirfenidone | Pirfenidone-d5 |
---|---|---|
Molecular Formula | C₁₂H₁₁NO | C₁₂H₆D₅NO |
Molecular Weight | 185.22 g/mol | 190.25 g/mol |
CAS Number | 53179-13-8 | 1020719-62-3 |
Deuterium Positions | None | Phenyl ring (2,3,4,5,6) |
Storage Temperature | Room temperature | -20°C (protected from light) |
Deuterated compounds like Pirfenidone-d5 serve as indispensable internal standards in quantitative bioanalysis due to their near-identical chemical behavior to non-deuterated analogs, offset by detectable mass differences. Key roles include:
Table 2: Analytical Applications of Isotopic Labeling
Application Type | Mechanism | Research Impact |
---|---|---|
Internal Standardization | Mass shift in MS detection | Enables absolute drug quantification in biological samples |
Metabolic Pathway Mapping | Isotopic differentiation | Tracks parent drug vs. metabolite distribution |
Enzyme Kinetic Studies | Altered bond dissociation energy | Reveals rate-limiting steps in drug metabolism |
Protein Binding Assays | Spectral distinction | Measures drug-receptor affinity via NMR/fluorescence |
Pirfenidone-d5 is pivotal in elucidating the biotransformation pathways of Pirfenidone and optimizing next-generation antifibrotics:
Table 3: Research Applications in Disease Models
Research Area | Model System | Key Findings |
---|---|---|
Idiopathic Pulmonary Fibrosis | Bleomycin-induced mouse model | 280 mg/kg deuterated analog reduced collagen deposition by 40% |
Diabetic Kidney Disease | Rodent metabolic studies | Detected phenyl sulfate metabolite as a biomarker of kidney damage |
Hepatic Fibrosis | In vitro microsomal assays | Confirmed NADPH-dependent lipid peroxidation inhibition |
Antioxidant Response | Sheep liver microsomes | Hydroxyl radical scavenging (IC₅₀: ~2.5 mM) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: